(E)-2,6-difluoro-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide
Description
(E)-2,6-Difluoro-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide is a thiazol-2-ylidene-substituted benzamide derivative characterized by a naphtho[2,1-d]thiazole core fused with a benzamide scaffold. The E-configuration of the imine bond ensures structural rigidity, while the 2,6-difluoro substituents on the benzamide ring enhance electronic properties and metabolic stability. The 3-methyl group on the naphthothiazole moiety likely reduces steric hindrance compared to bulkier substituents, optimizing interactions with biological targets. This compound is synthesized via condensation reactions involving substituted benzothiazole amines and fluorinated benzoyl chlorides, with structural validation through NMR, IR, and MS .
Properties
IUPAC Name |
2,6-difluoro-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F2N2OS/c1-23-15-10-9-11-5-2-3-6-12(11)17(15)25-19(23)22-18(24)16-13(20)7-4-8-14(16)21/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKCFMDUKIRIHPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=C(C=CC=C4F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2,6-difluoro-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to present a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula: C15H13F2N3S
- Molecular Weight: 305.35 g/mol
The compound features a thiazole ring, which is known for its diverse biological activities, and the difluorobenzamide moiety that may enhance its pharmacological properties.
Properties
- Solubility: The solubility profile of this compound in various solvents can influence its bioavailability and pharmacokinetics.
- Stability: Stability under physiological conditions is crucial for potential therapeutic applications.
Antimicrobial Activity
Recent studies have shown that compounds containing thiazole and benzamide functionalities exhibit significant antimicrobial properties. For instance, derivatives similar to (E)-2,6-difluoro-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide have demonstrated effective inhibition against various bacterial strains and fungi.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| Compound C | C. albicans | 8 µg/mL |
Anticancer Activity
There is growing evidence that compounds with similar structures possess anticancer properties. For example, studies have indicated that thiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival.
Case Study:
In a study published in Molecules (2020), researchers synthesized a series of benzamide derivatives and evaluated their cytotoxicity against different cancer cell lines. The results indicated that some compounds exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity.
The biological activity of (E)-2,6-difluoro-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide may be attributed to several mechanisms:
- Enzyme Inhibition: Many benzamide derivatives act as inhibitors of key enzymes involved in metabolic pathways.
- Receptor Modulation: The compound may interact with specific receptors, influencing cellular signaling and gene expression.
- Oxidative Stress Induction: Some studies suggest that these compounds can increase reactive oxygen species (ROS) levels, leading to cellular damage in pathogens or cancer cells.
Comparison with Similar Compounds
Structural and Electronic Properties
The compound’s unique features are highlighted against analogs in the following table:
Key Observations :
- Naphthothiazole vs.
- Fluorine vs. Methoxy/Nitro Substituents : The 2,6-difluoro groups balance electron-withdrawing effects and metabolic stability, contrasting with electron-donating methoxy groups (e.g., 4d) or destabilizing nitro groups (e.g., 4f) .
- Methyl vs. Bulkier Alkyl Chains : The 3-methyl group minimizes steric interference compared to dodecyl (5p) or allyl (5q) chains, which may hinder target engagement despite higher lipophilicity .
Physicochemical and Spectral Data
- Melting Point: The target compound melts at 218–220°C, higher than cyclohexadienone hybrids (4c–4i: 160–195°C) due to stronger intermolecular forces .
- Solubility : Moderate solubility in DMSO (~12 mg/mL) compared to charged analogs like I6 (>50 mg/mL in water) .
Q & A
Q. What are the optimal synthetic routes for (E)-2,6-difluoro-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide, and how do reaction conditions influence yield?
The synthesis typically involves multi-step protocols, including:
- Thiazol-2(3H)-ylidene intermediate formation : A metal-free, one-pot cascade reaction using ortho-haloanilines, acrylates, and aroyl isothiocyanates in water with triethylamine as a base (yields ~60–85%) .
- Benzamide coupling : Reaction of 2,6-difluoroaniline derivatives with activated acylating agents (e.g., benzoyl chloride) under reflux in ethanol or acetonitrile, often with glacial acetic acid catalysis .
Critical factors : Solvent polarity (DMF enhances cyclization), temperature (reflux conditions for intramolecular SNAr reactions), and base selection (triethylamine vs. weaker bases) significantly impact yield and purity .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key signals should researchers prioritize?
- 1H/13C NMR : Focus on diagnostic signals:
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 385.08) and isotopic patterns for fluorine .
- IR : C=O (1680–1700 cm⁻¹) and C=N (1600–1620 cm⁻¹) stretches validate core functional groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models for this compound?
- Experimental design :
- Use orthogonal assays (e.g., enzymatic inhibition + cell migration assays) to confirm target engagement .
- Adjust pharmacokinetic parameters (e.g., solubility via PEGylation) to address bioavailability gaps .
- Data analysis :
Q. What strategies mitigate challenges in crystallizing this compound for X-ray structural analysis?
- Co-crystallization : Use halogen-bonding partners (e.g., 1,2-diiodotetrafluorobenzene) to stabilize the naphtho-thiazole core .
- Solvent screening : High-throughput trials with DMSO/water mixtures or tert-butanol improve crystal lattice packing .
- Derivatization : Introduce heavy atoms (e.g., bromine at the 4-position of the benzamide) to enhance diffraction .
Q. How do electronic effects of fluorine substituents influence the compound’s reactivity in nucleophilic substitution reactions?
- Mechanistic insights :
- Experimental validation :
- Compare reaction rates with non-fluorinated analogs (e.g., 2,6-dichloro derivatives) in kinetic studies .
Methodological and Data Analysis Questions
Q. What computational approaches best predict the compound’s binding mode to glucosidase enzymes?
- Docking protocols : Use AutoDock Vina with hybrid scoring functions (e.g., MM-GBSA refinement) to account for fluorine’s electrostatic effects .
- MD simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess conformational stability of the naphtho-thiazole moiety .
- QSAR models : Incorporate Hammett σ values for fluorine to correlate substituent effects with IC50 data .
Q. How should researchers address discrepancies between calculated and experimental NMR chemical shifts?
- Software selection : Use DFT (B3LYP/6-311+G(d,p)) with explicit solvent models (IEFPCM for DMSO) .
- Error sources :
Conflict and Optimization Questions
Q. Why do some studies report conflicting IC50 values for this compound’s inhibition of α-glucosidase?
Q. How can reaction yields be optimized for large-scale synthesis without chromatography?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
